N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound developed for its potential biological activity, particularly as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] Its research significance lies in its potential to contribute to the development of novel therapeutic strategies for cystic fibrosis, a life-threatening genetic disorder. [] This compound is classified as a small molecule and has been extensively studied in the context of correcting the function of the mutated F508del-CFTR protein, which is responsible for the majority of cystic fibrosis cases. []
N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, commonly referred to as a derivative of ivacaftor, is a compound with significant implications in pharmacology, particularly for the treatment of cystic fibrosis. This compound exhibits properties that enhance the function of the cystic fibrosis transmembrane conductance regulator, which is crucial for chloride ion transport across epithelial membranes.
N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide falls under the category of quinoline derivatives and is classified as a pharmaceutical compound due to its therapeutic effects.
The synthesis of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can be achieved through several methods. One notable approach involves the use of sodium methoxide in methanol to facilitate the reaction .
The synthetic route typically includes:
Analytical techniques such as liquid chromatography and mass spectrometry are employed to confirm the purity and identity of the synthesized compound .
The molecular structure of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can be depicted as follows:
This structure features a quinoline ring system with various substituents that contribute to its pharmacological properties.
Key structural data include:
N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, primarily involving:
These reactions are essential for understanding the pharmacokinetics of the compound, influencing its bioavailability and therapeutic efficacy.
The mechanism of action for N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves:
Studies indicate that this compound significantly increases CFTR activity in vitro and in vivo, highlighting its potential as a therapeutic agent for cystic fibrosis .
N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibits:
Key chemical properties include:
Relevant analytical data can be obtained through techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy .
N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has significant applications in:
This compound represents a critical advancement in cystic fibrosis treatment strategies, offering hope for improved patient outcomes through enhanced CFTR function.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: